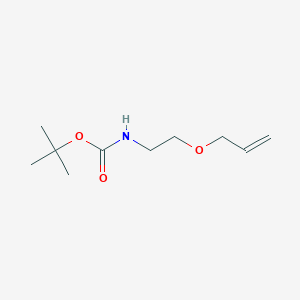
tert-Butyl (2-(allyloxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
叔丁基(2-烯丙氧基乙基)氨基甲酸酯是一种有机化合物,分子式为C10H19NO3,分子量为201.26 g/mol 。它在有机合成中通常用作更复杂分子的构建块。该化合物以叔丁基氨基甲酸酯基团和烯丙氧基乙基部分的存在为特征,这使其在化学反应中具有反应性和多功能性。
准备方法
合成路线和反应条件
叔丁基(2-烯丙氧基乙基)氨基甲酸酯的合成通常涉及叔丁基氨基甲酸酯与烯丙氧基乙基卤化物在氢氧化钠等碱的存在下反应。 该反应在二氯甲烷等溶剂中于室温下进行数小时 。然后通过蒸馏或色谱等标准技术纯化产物。
工业生产方法
在工业环境中,叔丁基(2-烯丙氧基乙基)氨基甲酸酯的生产可能涉及连续流动工艺以提高效率和产量。自动反应器和实时监控系统的使用确保产品质量一致并最大程度地降低副反应的风险。 反应条件经过优化以实现高转化率和选择性 。
化学反应分析
反应类型
叔丁基(2-烯丙氧基乙基)氨基甲酸酯经历各种类型的化学反应,包括:
取代反应: 在适当的条件下,烯丙氧基可以被其他亲核试剂取代。
氧化反应: 烯丙氧基可以被氧化形成相应的环氧化合物或醛。
还原反应: 氨基甲酸酯基团可以被还原形成胺。
常用试剂和条件
取代反应: 常用试剂包括卤代烷和胺或硫醇等亲核试剂。反应通常在二甲基甲酰胺(DMF)或乙腈等极性溶剂中进行。
氧化反应: 在酸性或碱性条件下使用高锰酸钾(KMnO4)或三氧化铬(CrO3)等试剂。
还原反应: 在醚或四氢呋喃(THF)等溶剂中使用氢化锂铝(LiAlH4)或硼氢化钠(NaBH4)等还原剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,烯丙氧基的氧化可以产生环氧化合物或醛,而氨基甲酸酯基团的还原可以产生伯胺或仲胺 。
科学研究应用
化学
在化学中,叔丁基(2-烯丙氧基乙基)氨基甲酸酯用作胺的保护基,允许在其他官能团上进行选择性反应。 它也用于合成复杂的天然产物,包括药物和农用化学品 。
生物学
在生物学研究中,该化合物用于修饰生物分子,例如蛋白质和核酸,以研究它们的结构和功能。 它也可用于开发用于靶向药物递送的生物偶联物 。
医学
在医学中,叔丁基(2-烯丙氧基乙基)氨基甲酸酯正在研究其在药物制剂和递送中的潜在用途。 它形成稳定的氨基甲酸酯键的能力使其成为设计前药和其他治疗剂的有价值工具 。
工业
在工业领域,该化合物用于生产特种化学品和材料。 它也用于开发具有特定性能的涂料、粘合剂和聚合物 。
作用机制
叔丁基(2-烯丙氧基乙基)氨基甲酸酯的作用机制涉及它与各种亲核试剂形成稳定的氨基甲酸酯键的能力。这种反应性归因于叔丁基的吸电子性质,它稳定了氨基甲酸酯中间体。 该化合物可以与酶和受体等分子靶标相互作用,调节它们的活性及其功能 。
相似化合物的比较
类似化合物
- 叔丁基(2-羟乙基)氨基甲酸酯
- 叔丁基(2-氨基乙基)氨基甲酸酯
- 叔丁基(2-(2-溴-4-氯苯氧基)乙基)氨基甲酸酯
独特性
叔丁基(2-烯丙氧基乙基)氨基甲酸酯的独特性在于烯丙氧基的存在,这赋予了化学合成中独特的反应性和多功能性。 这与其他可能缺乏烯丙氧基功能的类似化合物区分开来 。
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
tert-butyl N-(2-prop-2-enoxyethyl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12) |
InChI 键 |
NMCNXBAJXDQWIS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
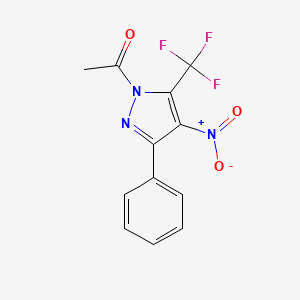
![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)
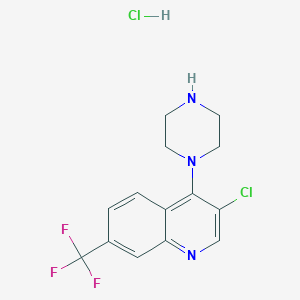
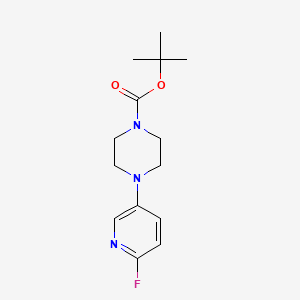
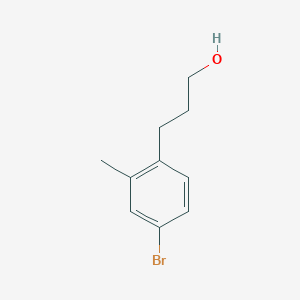
![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)
